Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Descripción general

Descripción

Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester is a chemical compound with the molecular formula C24H44O4. It is a derivative of oleic acid, which is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester typically involves the esterification of oleic acid with (2,2-dimethyl-1,3-dioxolan-4-yl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger quantities of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Análisis De Reacciones Químicas

Types of Reactions

Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can undergo various chemical reactions, including:

Oxidation: The double bond in the oleic acid moiety can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Carboxylic acids, alcohols

Aplicaciones Científicas De Investigación

Chemical Synthesis

Starting Material for Complex Molecules

Oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester serves as a precursor for synthesizing various complex organic molecules. Its structure allows for diverse reactions such as oxidation, reduction, and substitution.

Reactions and Products

The compound can undergo:

- Oxidation: Leading to products like epoxides and diols.

- Reduction: Resulting in alcohols.

- Substitution: Producing carboxylic acids and alcohols.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Epoxides, Diols |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Aqueous NaOH or HCl | Carboxylic acids |

Biological Research

Lipid Metabolism Studies

This compound is utilized in biological studies focusing on lipid metabolism and the physiological roles of fatty acids. Oleic acid is known for its beneficial effects on cardiovascular health and insulin sensitivity.

Mechanism of Action

Oleic acid can integrate into cell membranes, influencing their fluidity and functionality. It may also be metabolized into bioactive molecules that participate in signaling pathways related to inflammation and lipid metabolism.

Industrial Applications

Production of Bio-based Solvents and Lubricants

The ester is increasingly used in formulating bio-based solvents and lubricants due to its favorable chemical properties. Its lower melting point and higher fluidity make it suitable for applications requiring liquid states at room temperature.

Cosmetic Industry

Emollient Properties

In cosmetics, oleic acid derivatives are valued for their emollient properties, enhancing skin hydration and texture. The dioxolane structure contributes to these characteristics by improving the solubility and stability of formulations.

Case Study 1: Synthesis of Monoacylglycerols

A study explored the synthesis of monoacylglycerols from oleic acid using solketal as a reagent. The resulting compounds exhibited antimicrobial properties and were evaluated for potential bioactive applications in food products.

Case Study 2: Lipid Metabolism

Research demonstrated that oleic acid influences lipid metabolism positively by improving insulin sensitivity in cellular models. This highlights its potential therapeutic applications in metabolic disorders.

Mecanismo De Acción

The mechanism of action of oleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting their fluidity and function. It can also be metabolized to form bioactive molecules that participate in signaling pathways related to inflammation and lipid metabolism.

Comparación Con Compuestos Similares

Similar Compounds

- Stearic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

- Palmitic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

- Linoleic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester

Uniqueness

This compound is unique due to its monounsaturated nature, which imparts specific chemical and physical properties. Unlike its saturated counterparts, it has a lower melting point and higher fluidity, making it more suitable for applications requiring liquid or semi-solid states at room temperature.

Actividad Biológica

Oleic acid, a monounsaturated fatty acid, is widely recognized for its beneficial health effects. The compound (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester represents a derivative of oleic acid that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its anti-inflammatory, antioxidant, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

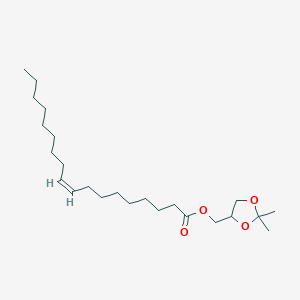

The chemical structure of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can be represented as follows:

This compound is derived from oleic acid through esterification with a dioxolane moiety. The presence of the dioxolane ring may enhance its stability and solubility compared to oleic acid alone.

1. Anti-inflammatory Properties

Research indicates that oleic acid derivatives exhibit significant anti-inflammatory effects. A study highlighted that oleic acid can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases . The dioxolane derivative may enhance these effects due to its unique structural characteristics.

Table 1: Anti-inflammatory Activity of Oleic Acid Derivatives

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Oleic Acid | 13.1 | COX-2 inhibition |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ester | TBD | TBD |

2. Antioxidant Activity

Oleic acid is known for its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. The dioxolane derivative has been shown to enhance these properties, potentially through increased lipid solubility and membrane incorporation .

Case Study: Antioxidant Effects in Cellular Models

In vitro studies demonstrated that treatment with oleic acid derivatives significantly reduced oxidative damage in human cell lines exposed to oxidative stressors. This was evidenced by decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation .

3. Anticancer Potential

Emerging evidence suggests that oleic acid and its derivatives may exert anticancer effects by modulating cell signaling pathways involved in apoptosis and cell proliferation. The dioxolane derivative has been investigated for its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Table 2: Anticancer Activity of Oleic Acid Derivatives

| Compound | Cancer Type | Mechanism of Action |

|---|---|---|

| Oleic Acid | Breast Cancer | Apoptosis induction via caspase activation |

| (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl ester | TBD | TBD |

Mechanistic Insights

The biological activities of (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting enzymes like COX-2 and lipoxygenase, the compound reduces the synthesis of inflammatory mediators.

- Modulation of Cell Signaling Pathways : It influences pathways such as NF-kB and MAPK that are critical in inflammation and cancer progression.

- Lipid Peroxidation Reduction : Its antioxidant properties mitigate oxidative stress by scavenging free radicals.

Propiedades

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEQPXMGHNSQNP-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564812 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33001-45-5 | |

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.